Nicotinic vs. Muscarinic Receptor Binding Affinity
Lupinine exhibits significantly lower affinity for nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors compared to other major quinolizidine alkaloids. In a radioligand displacement assay, lupinine required a concentration exceeding 500 µM to displace 50% of the specifically bound ligand for nAChR, indicating very weak binding [1]. In contrast, the structurally related alkaloid lupanine was much more potent, with an IC50 of 5 µM for nAChR [1]. For mAChR, lupinine's IC50 was 190 µM, whereas sparteine showed a substantially higher affinity with an IC50 of 21 µM [1].
| Evidence Dimension | IC50 for nAChR and mAChR binding |
|---|---|
| Target Compound Data | nAChR IC50 > 500 µM; mAChR IC50 = 190 µM |
| Comparator Or Baseline | Lupanine (nAChR IC50 = 5 µM; mAChR IC50 = 114 µM); Sparteine (nAChR IC50 = 331 µM; mAChR IC50 = 21 µM); Cytisine (nAChR IC50 = 0.14 µM; mAChR IC50 = 400 µM) |
| Quantified Difference | For nAChR, lupinine is >100-fold less potent than lupanine; for mAChR, lupinine is ~9-fold less potent than sparteine. |
| Conditions | In vitro radioligand displacement assay using membrane preparations expressing nicotinic and muscarinic acetylcholine receptors. IC50 defined as the concentration that displaces 50% of the specifically bound radiolabelled ligand. |
Why This Matters
The inherently low affinity of the unmodified lupinine scaffold for major off-target receptors (nAChR, mAChR) minimizes the risk of confounding cholinergic effects in derivative compounds, making it a strategically advantageous starting material for medicinal chemistry campaigns compared to more promiscuous analogs like lupanine or sparteine.
- [1] D. Schrenk, M. Bignami, L. Bodin, J. K. Chipman, J. del Mazo, B. Grasl‐Kraupp, C. Hogstrand, L. R. Hoogenboom, J.‐C. Leblanc, C. S. Nebbia, et al. Scientific Opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products. *EFSA Journal* **2020**, 18(11), e06262. (Table 3) View Source
